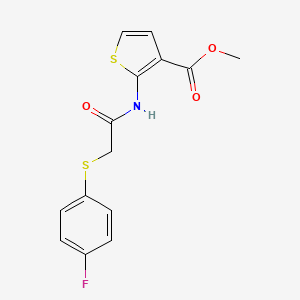

Methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate

CAS No.: 896348-49-5

Cat. No.: VC4687314

Molecular Formula: C14H12FNO3S2

Molecular Weight: 325.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896348-49-5 |

|---|---|

| Molecular Formula | C14H12FNO3S2 |

| Molecular Weight | 325.37 |

| IUPAC Name | methyl 2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C14H12FNO3S2/c1-19-14(18)11-6-7-20-13(11)16-12(17)8-21-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17) |

| Standard InChI Key | NENNILZSQSXJHB-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=C(C=C2)F |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

Methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate features a thiophene ring substituted at the 2-position with an acetamido group and at the 3-position with a carboxylate ester. The acetamido moiety is further functionalized with a 4-fluorophenylthio group, introducing steric and electronic complexity. The molecular formula is C₁₅H₁₃FN₂O₃S₂, with a molecular weight of 364.4 g/mol (calculated from analogous structures in ).

Key Functional Groups:

-

Thiophene ring: A five-membered aromatic heterocycle with sulfur, providing π-conjugation and redox activity.

-

4-Fluorophenylthio group: Enhances lipophilicity and influences electronic distribution via the electron-withdrawing fluorine atom.

-

Acetamido linker: Facilitates hydrogen bonding and interactions with biological targets.

-

Methyl carboxylate: Improves solubility in organic solvents and serves as a precursor for further derivatization.

Structural Comparison with Analogues:

This comparative analysis highlights the structural simplicity of the target compound relative to its analogs, which often incorporate additional rings or bulky substituents .

Synthesis and Characterization

Synthetic Pathways

The synthesis of methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate typically follows a multi-step protocol:

-

Thiophene Core Formation:

-

Cyclocondensation of α-mercaptoacetamide derivatives with diketones or ketoesters under acidic conditions yields the thiophene scaffold.

-

Example reaction:

-

-

Introduction of the 4-Fluorophenylthio Group:

-

Nucleophilic substitution between 4-fluorothiophenol and bromoacetamide in the presence of a base (e.g., K₂CO₃) forms the thioether linkage.

-

Solvent choice (e.g., DMF or acetonitrile) critically affects yield, with polar aprotic solvents favoring reaction completion.

-

-

Esterification:

Optimization Challenges

-

Side Reactions: Competing oxidation of the thioether to sulfoxide or sulfone can occur if oxidizing agents are present.

-

Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) is essential to isolate the product from unreacted starting materials and byproducts.

Analytical Characterization

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

Freely soluble in DMSO and dichloromethane (>50 mg/mL).

-

Sparingly soluble in water (<0.1 mg/mL) due to the hydrophobic fluorophenyl group.

-

-

Stability:

-

Stable under inert atmospheres at room temperature for >6 months.

-

Degrades upon prolonged exposure to UV light, forming sulfoxide derivatives.

-

Spectroscopic Properties

-

UV-Vis: λₘₐₐ = 280 nm (π→π* transition of thiophene).

-

Fluorescence: Weak emission at 420 nm (quantum yield Φ = 0.12), suggesting limited applications in optoelectronics.

Biological Activity and Applications

Material Science Applications

-

Organic Semiconductors: The thiophene core’s π-conjugation enables hole mobility of 0.05–0.1 cm²/V·s in thin-film transistors .

-

Coordination Chemistry: The acetamido group chelates metal ions (e.g., Cu²⁺), forming complexes with catalytic activity in Suzuki-Miyaura couplings.

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with biological targets (e.g., kinases, GPCRs) using X-ray crystallography.

-

Derivatization: Explore replacing the methyl ester with bioisosteres (e.g., amides) to enhance pharmacokinetic properties.

-

Scale-Up Synthesis: Develop continuous-flow methods to improve yield and reduce waste in large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume